molecular formula C14H17F3N6O B2771028 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine CAS No. 2380177-09-1

2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2771028
CAS No.: 2380177-09-1
M. Wt: 342.326
InChI Key: YGXSINAYHOQNAH-UHFFFAOYSA-N
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Description

2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. These intermediates are then coupled with a pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include halogenated pyrimidines, triazole derivatives, and piperidine derivatives. The reactions are often carried out in the presence of catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products

Scientific Research Applications

2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets, including enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyrimidine rings can form hydrogen bonds or hydrophobic interactions with the target, while the trifluoromethyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[2-(Triazol-2-yl)ethyl]piperidin-4-yl]oxy-4-methylpyrimidine
  • 2-[1-[2-(Triazol-2-yl)ethyl]piperidin-4-yl]oxy-4-chloropyrimidine
  • 2-[1-[2-(Triazol-2-yl)ethyl]piperidin-4-yl]oxy-4-fluoropyrimidine

Uniqueness

2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which can significantly enhance its chemical stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for various applications, particularly in drug discovery and development.

Properties

IUPAC Name

2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O/c15-14(16,17)12-1-4-18-13(21-12)24-11-2-7-22(8-3-11)9-10-23-19-5-6-20-23/h1,4-6,11H,2-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXSINAYHOQNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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